1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Quinolines and Pyrazoles
The compound “1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a hybrid of quinoline and pyrazole moieties. Quinolines and pyrazoles are known for their diverse pharmacological effects, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have been used as scaffolds for drug development and represent an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Potential Targets and Mode of Action
For example, some quinoline derivatives have shown antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring system.
Substitution reactions: The final steps involve introducing the 3,4-dichlorophenyl and 8-methoxy-3-phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form the corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Quinoline-3,4-dicarboxylic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Methoxy-substituted quinoline derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Similar to quinoline but with different substitution patterns, leading to distinct biological activities.
Quinazoline: Another heterocyclic compound with significant medicinal applications, particularly in cancer therapy.
Uniqueness
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXBCXXBDBPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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